p-Aminosalicylic acid magnesium salt
Overview
Description
P-Aminosalicylic acid magnesium salt, also known as PAS-Mg, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is a derivative of p-Aminosalicylic acid (PAS) and is commonly used as a drug for the treatment of tuberculosis.
Mechanism Of Action
The exact mechanism of action of p-Aminosalicylic acid magnesium salt is not fully understood. However, it is thought to work by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. By inhibiting the synthesis of mycolic acids, p-Aminosalicylic acid magnesium salt disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical And Physiological Effects
P-Aminosalicylic acid magnesium salt has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis, as well as other bacteria. It has also been found to have anti-inflammatory properties, making it useful in the treatment of other inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using p-Aminosalicylic acid magnesium salt in lab experiments is its effectiveness in inhibiting the growth of Mycobacterium tuberculosis. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are some limitations to using p-Aminosalicylic acid magnesium salt in lab experiments. For example, it can be toxic to certain cell types, making it unsuitable for use in some experiments.
Future Directions
There are several future directions that could be explored in the study of p-Aminosalicylic acid magnesium salt. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential applications of p-Aminosalicylic acid magnesium salt in the treatment of other bacterial infections and inflammatory diseases. Additionally, research could be conducted to further elucidate the mechanism of action of p-Aminosalicylic acid magnesium salt, which could lead to the development of more effective treatments for tuberculosis and other diseases.
Synthesis Methods
P-Aminosalicylic acid magnesium salt can be synthesized by reacting p-Aminosalicylic acid with magnesium oxide. The reaction takes place in aqueous solution and is usually carried out at high temperatures and pressures. The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
P-Aminosalicylic acid magnesium salt has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition to its antibacterial properties, p-Aminosalicylic acid magnesium salt has also been found to have anti-inflammatory properties, making it useful in the treatment of other inflammatory diseases.
properties
IUPAC Name |
magnesium;5-amino-2-carboxyphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO3.Mg/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYXANHZIFMBQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12MgN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241190 | |
Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Aminosalicylic acid magnesium salt | |
CAS RN |
94233-03-1 | |
Record name | Magnesium, bis(4-amino-2-hydroxybenzoato-O1,O2)-, (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94233-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.